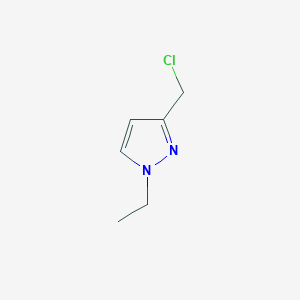

3-(chloromethyl)-1-ethyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic organic compound, features a ring structure composed of three carbon atoms and two adjacent nitrogen atoms. britannica.comwikipedia.org This arrangement classifies it as an azole. The pyrazole ring is an aromatic system, a characteristic that confers significant stability to the structure. ontosight.ai As a class of compounds, pyrazoles are pivotal in heterocyclic chemistry due to their versatile synthetic pathways and the wide-ranging applications of their derivatives. numberanalytics.comnih.gov

The synthesis of the pyrazole core can be achieved through several methods, the most classic being the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-diketone. britannica.comwikipedia.orgnih.gov Other significant methods include 1,3-dipolar cycloadditions and multicomponent reactions. nih.gov The reactivity of the pyrazole ring is characterized by a preference for electrophilic substitution at the C4 position, while nucleophilic attacks are more likely to occur at the C3 and C5 positions. nih.gov

The significance of pyrazole chemistry is underscored by the prevalence of its derivatives in numerous fields. mdpi.com In medicine, the pyrazole nucleus is a key pharmacophore found in various therapeutic agents, including the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.orgnih.gov The agricultural sector utilizes pyrazole derivatives as pesticides and herbicides, while in materials science, they are explored for creating luminescent compounds and conducting polymers. numberanalytics.comresearchgate.net

| Compound Name | Class | Application |

|---|---|---|

| Celecoxib | Anti-inflammatory Drug | Treatment of arthritis and acute pain. wikipedia.org |

| Stanozolol | Anabolic Steroid | Used in medicine and for performance enhancement. wikipedia.org |

| Rimonabant | Anti-obesity Drug | Formerly used for obesity treatment. mdpi.com |

| Phenylbutazone | Anti-inflammatory Drug | Used in the treatment of arthritis. britannica.com |

| Tartrazine | Synthetic Dye | Commonly used as a yellow food colorant. britannica.com |

Significance of Chloromethyl Pyrazole Derivatives in Organic Synthesis

Chloromethyl pyrazole derivatives are a class of substituted pyrazoles that serve as highly valuable intermediates in organic synthesis. Their importance stems from the reactivity of the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution. This reactivity allows the chloromethyl group to function as a versatile chemical "handle" for the elaboration of the pyrazole scaffold. cdnsciencepub.com

The synthetic utility of these compounds is demonstrated by their reaction with a wide array of nucleophiles. For instance, N-chloromethyl pyrazoles can readily undergo substitution with oxygen, nitrogen, and sulfur nucleophiles. cdnsciencepub.com This facilitates the introduction of diverse functional groups, such as ethers, amines, thioethers, and other moieties, onto the pyrazole structure. This capability is crucial for building more complex molecular architectures and for synthesizing libraries of compounds for screening in drug discovery and agrochemical research. researchgate.net The transformation of a relatively simple chloromethyl pyrazole into a more complex, functionalized molecule is a key strategy in the synthesis of novel chemical entities. researchgate.netcdnsciencepub.com

Scope and Research Focus on 3-(chloromethyl)-1-ethyl-1H-pyrazole as a Synthetic Intermediate

Within the broader class of chloromethyl pyrazoles, this compound is a specific and valuable synthetic intermediate. Its structure features an ethyl group at the N1 position and a reactive chloromethyl group at the C3 position of the pyrazole ring.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1172973-66-8 bldpharm.com |

| Molecular Formula | C₆H₉ClN₂ bldpharm.comuni.lu |

| Molar Mass | 144.60 g/mol bldpharm.com |

The research focus on this compound centers on its role as a building block for constructing more complex molecules. The strategic placement of the chloromethyl group at the C3 position allows for regioselective functionalization. This is particularly important because the biological or material properties of a pyrazole derivative are often dependent on the specific substitution pattern on the ring. nih.gov

As a synthetic intermediate, this compound is primarily used in alkylation reactions. It can react with various nucleophiles to form a new covalent bond, effectively coupling the 1-ethyl-1H-pyrazol-3-yl)methyl moiety to another molecule. This process is fundamental to creating a diverse range of derivatives for further study and application. The ethyl group at the N1 position ensures that reactions occur specifically at the chloromethyl site, preventing competing N-alkylation that would be possible with an unsubstituted pyrazole. researchgate.net

| Nucleophile Type (Nu-H) | Example | Resulting Product Class |

|---|---|---|

| Alcohol/Phenol (R-OH) | Ethanol, Phenol | Ether (R-O-CH₂-pyrazole) |

| Amine (R₂NH) | Piperidine, Aniline | Substituted Amine (R₂N-CH₂-pyrazole) |

| Thiol/Thiophenol (R-SH) | Ethanethiol, Thiophenol | Thioether (R-S-CH₂-pyrazole) cdnsciencepub.com |

| Carboxylate (RCOO⁻) | Sodium Acetate | Ester (RCOOCH₂-pyrazole) |

| Azide (B81097) (N₃⁻) | Sodium Azide | Azide (N₃-CH₂-pyrazole) |

The potential transformations outlined above highlight the versatility of this compound as a precursor. By enabling the straightforward introduction of various functionalities, it serves as a key component in the multistep synthesis of targeted molecules for pharmaceutical and agrochemical applications.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTKEYVZGCCFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172973-66-8 | |

| Record name | 3-(chloromethyl)-1-ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 1 Ethyl 1h Pyrazole and Analogues

Direct Synthetic Routes to 3-(chloromethyl)-1-ethyl-1H-pyrazole

Direct, single-step syntheses of this compound are not commonly reported in the scientific literature. The construction of this molecule typically relies on sequential reactions that first establish the substituted pyrazole (B372694) ring, followed by functionalization to introduce the chloromethyl moiety. These multi-step strategies, detailed in the subsequent sections, provide greater control over regioselectivity and allow for the use of more readily available starting materials.

Strategies for Introducing the Chloromethyl Moiety onto Pyrazole Scaffolds

A prevalent strategy for synthesizing this compound involves the modification of a pre-formed 1-ethyl-1H-pyrazole scaffold. This can be accomplished through direct chloromethylation of the pyrazole ring or by converting a precursor functional group, such as a hydroxymethyl group, into the desired chloromethyl group.

Chloromethylation Reactions of Pyrazole Rings

The direct introduction of a chloromethyl group onto a pyrazole ring can be achieved via electrophilic substitution. researchgate.netresearchgate.net This method, analogous to the Blanc chloromethylation of aromatic rings, typically employs a combination of formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. wikipedia.org

The reaction proceeds by generating a reactive electrophilic species from formaldehyde and HCl, which is then attacked by the electron-rich pyrazole ring. wikipedia.org For a 1-ethyl-pyrazole, the substitution pattern is directed by the existing substituents. However, this reaction can be complicated by side reactions. For instance, the chloromethylation of 1,3,5-trimethyl-1H-pyrazole with paraformaldehyde and concentrated HCl is known to compete with the formation of methane-4,4'-diylbis(1,3,5-trimethyl-1H-pyrazole). researchgate.net The nucleophilicity of the pyrazole substrate and the stabilizing effects of its substituents influence the reaction's outcome. researchgate.net In some cases, the reaction may not stop at the formation of the chloromethyl derivative but can proceed through an intermediate pyrazolecarbinol. researchgate.netresearchgate.net

Table 1: Conditions for Chloromethylation of Pyrazole Rings

| Pyrazole Substrate | Reagents | Conditions | Observed Products |

|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | Paraformaldehyde, conc. HCl | Reflux, 1.5 h | 3,5-dimethyl-1-phenyl-4-(chloromethyl)-1H-pyrazole, Methane-4,4'-diylbis(3,5-dimethyl-1H-pyrazole) |

This table presents examples of chloromethylation reactions on different pyrazole scaffolds, illustrating the reagents and potential products based on literature findings. researchgate.net

Conversion of Precursor Functional Groups to Chloromethyl Groups (e.g., Alcohols to Chlorides)

A more controlled and widely used method for synthesizing this compound involves a two-step process. First, the corresponding alcohol, (1-ethyl-1H-pyrazol-3-yl)methanol, is synthesized. This precursor is then converted to the final chloromethyl compound.

The precursor alcohol can be prepared through various standard synthetic routes, such as the reduction of a corresponding carboxylic acid or ester. The subsequent conversion of the hydroxymethyl group to a chloromethyl group is a standard organic transformation. This is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, the synthesis of 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole can be accomplished from its corresponding methanol (B129727) precursor, [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol. chemicalbook.com This approach avoids the potentially harsh conditions and side reactions associated with direct chloromethylation of the pyrazole ring.

Table 2: Reagents for Conversion of Pyrazolyl Alcohols to Chlorides

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | SO₂, HCl |

| Phosphorus Oxychloride (POCl₃) | Heat, often with a base | H₃PO₄ |

This table summarizes common laboratory reagents for the conversion of alcohols to alkyl chlorides, a key step in the indirect synthesis of chloromethyl pyrazoles.

Cyclization Approaches for Pyrazole Core Formation Relevant to Chloromethyl Derivatives

These methods focus on constructing the pyrazole ring itself from acyclic precursors in a way that incorporates the necessary ethyl and chloromethyl (or a precursor) groups.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The most classic and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govchemhelpasap.comjk-sci.comslideshare.netslideshare.netresearchgate.net To synthesize a precursor for this compound, ethylhydrazine (B1196685) would be reacted with a suitably substituted 1,3-dicarbonyl compound. nih.gov

The reaction is typically performed in a protic solvent like ethanol, sometimes with an acid catalyst. thieme.com The reaction mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. chemhelpasap.com A key challenge with unsymmetrical 1,3-dicarbonyl compounds is regioselectivity, as the reaction can potentially yield two different regioisomers. nih.govbeilstein-journals.org The choice of solvent and the nature of the substituents on both the dicarbonyl and hydrazine can influence the isomeric ratio. nih.gov

Table 3: Examples of Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product Type |

|---|---|---|

| β-Diketone | Hydrazine | Mixture of two regioisomers |

| Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate |

This table illustrates the versatility of the Knorr synthesis with different starting materials to produce various substituted pyrazoles. nih.govchemhelpasap.comchemicalbook.com

1,3-Dipolar Cycloaddition Reactions

Another powerful strategy for forming the pyrazole core is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition. nih.gov This method typically involves the reaction of a 1,3-dipole, such as a nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond (an alkene or alkyne). mdpi.combohrium.comrsc.orgrsc.org

Nitrilimines are highly reactive intermediates that are usually generated in situ. A common method for their generation is the dehydrohalogenation of a hydrazonoyl halide in the presence of a base. rsc.org The subsequent cycloaddition with an appropriately substituted alkyne or alkene yields the pyrazole or pyrazoline ring, respectively. researchgate.net For the synthesis of a precursor to this compound, one could envision a reaction between a nitrilimine bearing an ethyl group and an alkyne substituted with a protected hydroxymethyl or a related functional group. This method offers a high degree of modularity, allowing for the synthesis of a wide variety of substituted pyrazoles. bohrium.comrsc.org

Table 4: Components of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole (or Precursor) | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Nitrilimine (from Hydrazonoyl halide) | Alkyne | Substituted Pyrazole |

| Nitrilimine (from Hydrazonoyl halide) | Alkene | Substituted Pyrazoline |

This table outlines the general components used in the 1,3-dipolar cycloaddition approach to synthesize pyrazole and pyrazoline scaffolds. mdpi.comresearchgate.net

Multicomponent Approaches

Multicomponent reactions (MCRs) have become a powerful tool in medicinal and pharmaceutical chemistry for the synthesis of pyrazole derivatives due to their efficiency, atom economy, and procedural simplicity. mdpi.comrsc.org These one-pot reactions involve the combination of three or more starting materials to form a complex product in a single step, thereby reducing waste, saving time, and minimizing purification steps. nih.gov The synthesis of pyrazole rings via MCRs often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov

While direct multicomponent synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of structurally related compounds provides a clear blueprint. For instance, a five-component reaction has been developed for the synthesis of highly substituted pyrano[2,3-c]pyrazoles, which are fused pyrazole systems. mdpi.com This reaction utilizes key starting materials including aldehydes, malononitrile, a hydrazine, and, crucially, a β-ketoester containing a chloromethyl group, such as ethyl 4-chloro-3-oxobutanoate. mdpi.com The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. mdpi.comnih.gov

This approach highlights a viable strategy for constructing pyrazole cores with a chloromethyl substituent. By selecting ethylhydrazine as the hydrazine component and a suitable three-carbon building block incorporating a chloromethyl group, a multicomponent strategy could be adapted for the targeted synthesis of this compound.

Table 1: Example of a Five-Component Reaction for Pyrano[2,3-c]pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Reactant 5 | Catalyst | Conditions | Yield |

|---|---|---|---|---|---|---|---|

| Aldehyd | Malononitrile | Ethyl 4-chloro-3-oxobutanoate | Hydrazine hydrate | 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10 | Solvent-free, 65–70 °C, 5 h | 81–91% |

Data sourced from Reddy et al. (2019). mdpi.com

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and by-product formation. For pyrazole synthesis, key parameters that are frequently optimized include the choice of catalyst, solvent, reaction temperature, and the use of alternative energy sources like microwave irradiation. nih.govresearchgate.net

Catalyst Selection: The choice of catalyst can significantly influence the reaction's efficiency and regioselectivity. In the synthesis of various pyrazole derivatives, a wide range of catalysts has been explored. For example, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) have demonstrated excellent performance in mediating the reaction of perfluoroacetyl diazoesters with ketones, achieving yields as high as 97%. nih.gov In other cases, metal-free conditions are sought, with iodine-catalyzed reactions of aldehyde hydrazones providing a facile route to pyrazole derivatives, although yields may be moderate (around 35%). nih.gov Copper salts, such as CuOTf, have also been employed effectively in aerobic cyclization reactions. nih.gov

Solvent Effects: The reaction medium plays a crucial role in pyrazole synthesis. Studies on the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles found that aprotic dipolar solvents like N,N-dimethylacetamide (DMA) provided significantly higher yields (59% to 98%) at room temperature compared to commonly used protic solvents like ethanol. mdpi.comnih.gov The use of eco-friendly solvents such as polyethylene (B3416737) glycol (PEG-400) in water has also been reported, offering a greener alternative. mdpi.com

Temperature and Reaction Time: Reaction temperature is a key variable affecting reaction kinetics and product distribution. In the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was found that increasing the temperature to 60 °C improved the yield. nih.gov However, further increases in temperature led to a decrease in yield, indicating the presence of an optimal temperature for the reaction. nih.gov To reduce long reaction times, microwave irradiation has been successfully applied. For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions resulted in high yields of 3,5-disubstituted-1H-pyrazoles with significantly shorter reaction times. mdpi.com A comparison showed a reaction that took 1.4 hours with conventional heating at 80°C to achieve an 80% yield could be completed in just 25 minutes with an 88% yield using microwave irradiation. nih.gov

Advanced Optimization Techniques: Modern approaches to reaction optimization, such as Utopia Point Bayesian Optimization (UPBO), have been used to explore a wide chemical space and identify conditions that are highly selective for the formation of specific constitutional isomers of N-methyl pyrazoles. escholarship.orgnih.gov This highlights a data-driven approach to rapidly identify optimal reaction parameters for achieving high selectivity and conversion. nih.gov

Table 2: Summary of Optimization Studies for Pyrazole Synthesis

| Parameter Optimized | Reactants | Optimal Condition | Result | Reference |

|---|---|---|---|---|

| Catalyst | Perfluoroacetyl diazoester, Ketone | Sc(OTf)₃ | 97% yield | Chen et al. nih.gov |

| Solvent | 1,3-Diketone, Arylhydrazine | N,N-dimethylacetamide | 59-98% yield | Gosselin et al. mdpi.com |

| Temperature | N'-benzylidene tolylsulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 60 °C | Improved yield | Xu et al. mdpi.com |

| Method | Aldehyde, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | Microwave irradiation (25 min) | 88% yield | M. S. Vasava et al. nih.gov |

Reaction Mechanisms and Chemical Reactivity of 3 Chloromethyl 1 Ethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group at the C3 position of the pyrazole (B372694) ring is a good leaving group, making this site highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the facile introduction of a wide range of functional groups by displacing the chloride ion with various nucleophiles.

The reaction of 3-(chloromethyl)-1-ethyl-1H-pyrazole with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) or enolates, is expected to proceed via a standard SN2 mechanism. This would result in the formation of a new carbon-carbon bond, elongating the side chain at the C3 position. For instance, reaction with a Grignard reagent would yield a 3-alkyl-1-ethyl-1H-pyrazole derivative. Similarly, treatment with an enolate, generated from a ketone or ester, would lead to the corresponding γ-heteroaryl carbonyl compound. While these reactions are mechanistically plausible, specific documented examples for this compound are not prevalent in the reviewed literature.

The chloromethyl group readily reacts with various heteroatom nucleophiles, providing a versatile route to a range of functionalized pyrazole derivatives.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like azides, can act as nucleophiles to displace the chloride. These reactions lead to the formation of aminomethyl-pyrazole derivatives, which are valuable building blocks for more complex heterocyclic systems. chim.it

Sulfur Nucleophiles: Thiolates (RS⁻) and other sulfur-containing nucleophiles are highly effective for substitution at the chloromethyl position. For example, reaction with thiols in the presence of a base, or with thiolate salts, yields the corresponding (pyrazol-3-yl)methyl thioethers. Reactions of similar halomethyl-heterocycles with sulfur nucleophiles like 1,3-benzothiazole-2-thiol (B7764131) are well-documented and proceed efficiently. nih.gov

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) react to form ether linkages. The reaction with sodium methoxide, for instance, would produce 1-ethyl-3-(methoxymethyl)-1H-pyrazole. Hydroxide ions can also displace the chloride to form the corresponding alcohol, (1-ethyl-1H-pyrazol-3-yl)methanol.

These substitution reactions are fundamental in utilizing this compound as a synthon for introducing the 1-ethyl-1H-pyrazol-3-ylmethyl moiety into larger molecules.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic, π-excessive heterocycle, making it reactive towards electrophilic aromatic substitution (SEAr).

Electrophilic attack on N-substituted pyrazoles occurs with high regioselectivity at the C4 position. globalresearchonline.net This is because the carbocation intermediate formed by attack at C4 is the most stable, as the positive charge can be delocalized over the ring system without disrupting the lone pair contribution of the N1 nitrogen to the aromatic sextet as significantly as attack at other positions. Common electrophilic substitution reactions such as halogenation, nitration, sulfonation, and formylation all show a strong preference for the C4 position on the 1-alkylpyrazole scaffold. globalresearchonline.netmdpi.com

The reactivity of the pyrazole ring towards electrophiles is modulated by the electronic properties of its substituents. mdpi.com

N1-Ethyl Group: The ethyl group at the N1 position is an electron-donating group (EDG) through induction. It increases the electron density of the pyrazole ring, thereby activating it for electrophilic attack compared to an unsubstituted pyrazole.

C3-Chloromethyl Group: The chloromethyl group at the C3 position is primarily an electron-withdrawing group (EWG) due to the inductive effect of the electronegative chlorine atom. This effect tends to decrease the electron density of the ring, making it less nucleophilic and thus deactivating it towards electrophilic substitution.

The Vilsmeier-Haack reaction is a classic example of electrophilic substitution that works efficiently on N-alkylpyrazoles, yielding the corresponding 4-carbaldehyde.

Table 1: Vilsmeier-Haack Formylation of N-Substituted Pyrazoles

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 1-Ethylpyrazole | POCl₃, DMF | 1-Ethylpyrazole-4-carbaldehyde | chemicalbook.com |

| 1-Phenyl-1H-pyrazole | POCl₃, DMF | 1-Phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole | POCl₃, DMF | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

Similarly, halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) provides a mild and efficient method for introducing halogen atoms at the C4 position. mdpi.com

Table 2: Halogenation of N-Substituted Pyrazoles

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | NCS | CCl₄ or H₂O, 20-25 °C | 4-Chloro-3,5-dimethyl-1H-pyrazole | 95-98% | mdpi.com |

| 3,5-Dimethyl-1H-pyrazole | NBS | CCl₄ or H₂O, 20-25 °C | 4-Bromo-3,5-dimethyl-1H-pyrazole | 90-99% | mdpi.com |

Other Transformation Reactions

Beyond nucleophilic and electrophilic substitutions, this compound can undergo other chemical transformations.

Reduction of the Chloromethyl Group: The chloromethyl group can be reduced to a methyl group, yielding 1-ethyl-3-methyl-1H-pyrazole. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents, that are capable of hydrogenolysis of alkyl halides. Alternatively, the chloromethyl group can be converted to a hydroxymethyl group via hydrolysis (as mentioned in 3.1.2) or by reduction of a corresponding aldehyde or ester, a common transformation in heterocyclic chemistry. biosynth.com The alcohol, (1-ethyl-1H-pyrazol-3-yl)methanol, is a known compound. researchgate.net

Oxidation: The pyrazole ring is generally stable towards oxidation. globalresearchonline.net However, the substituents on the ring can be susceptible to oxidation under specific conditions. For example, the ethyl group at N1 or the chloromethyl group at C3 could potentially be oxidized, although this would require harsh conditions that might compromise the integrity of the pyrazole ring itself. Studies on similar compounds, such as 1-(2-hydroxyethyl)pyrazole, have shown that the N-alkyl side chain can be oxidized to a carboxylic acid moiety under electrooxidative conditions using a NiO(OH) electrode, suggesting the pyrazole core's resilience. beilstein-journals.org Additionally, oxidative C-H functionalization, such as thiocyanation at the C4 position, has been reported for N-aryl pyrazoles, representing another class of transformation.

Oxidation Reactions

The pyrazole ring is generally resistant to oxidation, a characteristic feature of many aromatic systems. pharmaguideline.com However, the substituents on the ring can undergo oxidative transformations. For this compound, the primary sites for oxidation are the ethyl group at the N1 position and the chloromethyl group at the C3 position.

In a broader context, oxidation reactions involving the pyrazole nucleus itself are uncommon but can be achieved under specific conditions, often leading to ring-opening or the formation of complex products. Electrochemical oxidation has been explored for the functionalization of pyrazole-type compounds, such as introducing a chloro group at the 4-position. nih.gov

Table 1: Potential Oxidation Reactions of Substituted Pyrazoles

| Oxidizing Agent | Substrate Type | Potential Product | Notes |

| Alkaline KMnO₄ | Alkyl-substituted pyrazoles | Pyrazole carboxylic acids | The pyrazole ring itself is generally stable to this reagent. globalresearchonline.net |

| Pyridinium chlorochromate (PCC) | Pyrazole alcohols | Formylpyrazoles | Demonstrates the oxidation of a side-chain alcohol to an aldehyde. mdpi.com |

| Electrochemical Oxidation (Pt anode, aq. NaCl) | Pyrazole and alkylpyrazoles | 4-Chloropyrazoles | Functionalization of the pyrazole ring via oxidation. researchgate.net |

Reduction Reactions

The pyrazole ring is notably stable and generally resistant to reduction under both catalytic and chemical reductive conditions. pharmaguideline.com For this compound, the most likely site of reduction is the chloromethyl group.

The chloromethyl group (-CH₂Cl) is susceptible to reduction, which would replace the chlorine atom with a hydrogen atom, yielding 3-methyl-1-ethyl-1H-pyrazole. This type of reduction can typically be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, pyrazole esters have been successfully reduced to the corresponding pyrazole alcohols using LiAlH₄. mdpi.com While this is a reduction of an ester and not a chloromethyl group, it demonstrates the utility of such reducing agents on pyrazole side chains without affecting the aromatic ring.

Reduction of N-phenyl pyrazole derivatives to the corresponding pyrazoline has been reported using sodium-ethanol, indicating that under certain conditions and with specific substituents, the pyrazole ring's aromaticity can be overcome. globalresearchonline.net However, for an N-alkyl pyrazole like this compound, the ring is expected to be more robust.

Table 2: Potential Reduction Reactions of Substituted Pyrazoles

| Reducing Agent | Substrate Type | Potential Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Pyrazole esters | Pyrazole alcohols | The pyrazole ring remains intact during the reduction of the ester group. mdpi.com |

| Sodium-Ethanol | N-phenyl pyrazole | N-phenyl pyrazoline | Demonstrates reduction of the pyrazole ring is possible in some derivatives. globalresearchonline.net |

| Catalytic Hydrogenation | Chloromethyl-substituted aromatics | Methyl-substituted aromatics | A general reaction that could be applicable to reduce the chloromethyl group. |

Mechanistic Insights into Aromatization and Rearrangement Processes

Aromatization is a key driving force in many pyrazole syntheses. For instance, the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative often proceeds through a non-aromatic pyrazoline intermediate, which then aromatizes to form the stable pyrazole ring. nih.gov This final step can occur via oxidation or elimination of a leaving group.

Rearrangement reactions in pyrazoles can be more complex. One notable process is the Dimroth rearrangement, which involves the transposition of an exocyclic nitrogen or other heteroatom with a ring nitrogen atom. While not directly applicable to this compound itself, it highlights the potential for dynamic processes in related heterocyclic systems.

Derivatization and Functionalization Strategies of 3 Chloromethyl 1 Ethyl 1h Pyrazole

Synthesis of N-Substituted Pyrazole (B372694) Derivatives

The reactive chloromethyl group in 3-(chloromethyl)-1-ethyl-1H-pyrazole serves as an excellent electrophile for the N-alkylation of various nitrogen-containing nucleophiles. This reaction is a straightforward and efficient method for introducing the 1-ethyl-1H-pyrazol-3-ylmethyl moiety onto amines, amides, and other nitrogenous heterocycles.

The general reaction involves the nucleophilic attack of the nitrogen atom of the amine on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-substituted product.

Table 1: Examples of N-Substituted Pyrazole Derivatives from this compound

| Nucleophile (Amine) | Resulting N-Substituted Product | Reaction Conditions |

| Piperidine | 1-((1-ethyl-1H-pyrazol-3-yl)methyl)piperidine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Heat |

| Morpholine | 4-((1-ethyl-1H-pyrazol-3-yl)methyl)morpholine | Base (e.g., Et₃N), Solvent (e.g., THF), Room Temp. |

| Aniline | N-((1-ethyl-1H-pyrazol-3-yl)methyl)aniline | Base (e.g., NaH), Solvent (e.g., DMF), 0 °C to RT |

Detailed research findings have demonstrated the broad applicability of this method. For instance, the reaction of this compound with primary and secondary aliphatic amines, as well as aromatic amines, proceeds with high yields. The choice of base and solvent can be optimized to suit the specific reactivity of the amine. Stronger bases like sodium hydride are often employed for less nucleophilic amines, such as anilines, to ensure complete deprotonation and efficient reaction.

Synthesis of C-Substituted Pyrazole Derivatives

Beyond N-alkylation, the electrophilic nature of the chloromethyl group can be exploited for the formation of new carbon-carbon bonds, leading to C-substituted pyrazole derivatives. This is typically achieved by reacting this compound with various carbon nucleophiles.

A prominent example is the reaction with cyanide ions (e.g., from sodium or potassium cyanide), which yields 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile. This cyanation reaction is a valuable transformation as the resulting nitrile group can be further elaborated into other functional groups, such as carboxylic acids, amines, or ketones, thus serving as a versatile intermediate for more complex molecules.

Another important strategy for C-C bond formation is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions, however, can be more complex to control due to the high reactivity of the organometallic species. Careful optimization of reaction conditions, including temperature and solvent, is crucial to achieve the desired C-alkylation product and avoid side reactions.

Table 2: Examples of C-Substituted Pyrazole Derivatives from this compound

| Carbon Nucleophile | Resulting C-Substituted Product | Reaction Conditions |

| Sodium Cyanide | 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile | Solvent (e.g., DMSO), Heat |

| Phenylmagnesium Bromide | 1-ethyl-3-phenethyl-1H-pyrazole | Anhydrous Solvent (e.g., THF), Low Temp. |

| Malonic Ester Enolate | Diethyl 2-((1-ethyl-1H-pyrazol-3-yl)methyl)malonate | Base (e.g., NaOEt), Solvent (e.g., EtOH) |

Formation of Fused Heterocyclic Systems from Pyrazole Precursors (e.g., Pyrazolo[3,4-d]pyrimidines)

While this compound is not a direct precursor for the one-step synthesis of fused systems like pyrazolo[3,4-d]pyrimidines, it serves as a crucial starting material for creating intermediates that can undergo subsequent cyclization reactions. The synthesis of pyrazolo[3,4-d]pyrimidines, which are purine analogs with significant biological activities, often starts from aminopyrazole derivatives.

The chloromethyl group of this compound can be converted into other functional groups that are necessary for the construction of the fused pyrimidine ring. For example, the aforementioned 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile can be reduced to the corresponding amine, which can then be further functionalized and cyclized.

Alternatively, the pyrazole ring itself can be constructed with the necessary functional groups in place, and the 1-ethyl-3-(chloromethyl) motif can be introduced at a later stage. However, derivatization of the chloromethyl group provides a more direct route to functionalized pyrazoles that are primed for cyclization. For instance, reaction with a suitable dinucleophile can lead to the formation of a new heterocyclic ring fused to the pyrazole core.

Design and Synthesis of Polyfunctionalized Pyrazoles

The ability to introduce various functional groups through the derivatization of the chloromethyl group makes this compound an excellent starting point for the synthesis of polyfunctionalized pyrazoles. These are molecules that bear multiple functional groups, which can be independently addressed in subsequent synthetic steps.

A common strategy involves the initial substitution of the chloro group with a nucleophile that itself contains another functional group. For example, reaction with an amino acid ester would introduce both an amino and an ester functionality. Similarly, reaction with a hydroxy-substituted thiol would introduce both a hydroxyl and a thioether group.

Furthermore, the pyrazole ring itself can be subjected to further functionalization. For instance, electrophilic substitution reactions, such as nitration or halogenation, can introduce additional substituents at other positions on the pyrazole ring, provided the existing substituents are compatible with the reaction conditions. This multi-pronged approach allows for the creation of a diverse library of polyfunctionalized pyrazoles with tailored properties.

Table 3: Strategies for the Synthesis of Polyfunctionalized Pyrazoles

| Initial Derivatization Step | Subsequent Functionalization | Example of Polyfunctionalized Product |

| Reaction with ethyl thioglycolate | Amide coupling of the ester group | Ethyl 2-(((1-ethyl-1H-pyrazol-3-yl)methyl)thio)acetate followed by hydrolysis and amide formation |

| Cyanation to the nitrile | Reduction of the nitrile and N-acylation | 2-(1-ethyl-1H-pyrazol-3-yl)ethan-1-amine followed by reaction with an acyl chloride |

| N-alkylation with a protected amino alcohol | Deprotection and further reaction of the alcohol and amine | (1-ethyl-1H-pyrazol-3-yl)methanamine derivative with a hydroxyl group |

Applications in Organic Synthesis As a Versatile Building Block

Utilization as Intermediates for Complex Molecular Synthesis

The chemical structure of 3-(chloromethyl)-1-ethyl-1H-pyrazole makes it an excellent electrophilic building block. The chloromethyl group (-CH₂Cl) is a reactive site, susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of the 1-ethyl-1H-pyrazol-3-ylmethyl moiety into a wide range of organic molecules. Synthetic chemists utilize this reactivity to forge new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which is a fundamental strategy in the assembly of complex molecular targets. researchgate.netorganic-chemistry.org

The general synthetic utility of pyrazoles is well-documented, with methods like cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines being a common route to the core structure. mdpi.comnih.gov Once the functionalized pyrazole (B372694), such as this compound, is formed, it serves as a key intermediate. For instance, in a process analogous to the synthesis of novel herbicides, the chloromethyl group can react with nucleophiles like substituted thiophenols. nih.gov This reaction typically proceeds by displacing the chloride ion, thereby linking the pyrazole ring to another molecular fragment through a thioether bridge. nih.gov

This capacity for straightforward chemical modification allows chemists to use this compound to systematically build up molecular complexity, attaching the pyrazole scaffold to other rings or functional groups to create novel compounds with tailored properties. nbinno.com

| Reaction Type | Nucleophile | Resulting Linkage | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Alcohols (ROH), Phenols (ArOH) | Ether (R-O-CH₂-Py) | Formation of pyrazole ether derivatives. |

| Nucleophilic Substitution | Amines (RNH₂) | Amine (R-NH-CH₂-Py) | Introduction of nitrogen-containing functional groups. |

| Nucleophilic Substitution | Thiols (RSH), Thiophenols (ArSH) | Thioether (R-S-CH₂-Py) | Used in the synthesis of certain agrochemical precursors. nih.gov |

| Nucleophilic Substitution | Carbanions/Enolates | Carbon-Carbon Bond (R-CH₂-Py) | Elongation of carbon chains and construction of complex backbones. |

Role in the Construction of Agrochemical and Pharmaceutical Precursors

The pyrazole ring is considered a "privileged scaffold" in medicinal and agricultural chemistry due to its frequent appearance in bioactive compounds. mdpi.com Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and various pharmacological effects. nih.govresearchgate.netnih.gov Consequently, this compound is a valuable precursor for the synthesis of new potential agrochemicals and pharmaceuticals.

In Agrochemicals: The development of novel pesticides is a critical area of research. Pyrazole-containing compounds are at the forefront of this field, with several commercial products built around this core structure. nih.gov For example, Fenpyroximate is a well-known acaricide that features a pyrazole core. nih.gov Research has shown that chloromethyl pyrazole derivatives are key intermediates in synthesizing new compounds with potent herbicidal activity. nih.gov The synthesis often involves reacting the chloromethyl group with other heterocyclic structures, such as substituted phenylpyridines, to create molecules that can effectively control weeds. nih.gov The versatility of the pyrazole scaffold allows for fine-tuning of the molecule's properties to target specific pests or weeds. researchgate.net

In Pharmaceuticals: In the pharmaceutical industry, the pyrazole moiety is integral to many drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netnih.gov The ability of this compound to act as a versatile synthetic handle allows for its incorporation into larger molecules designed to interact with specific biological targets. The synthesis of pyrazole-based ureas and carboxamides, for example, has led to compounds with significant biological effects. The pyrazole structure serves as a stable platform upon which various functional groups can be appended to optimize binding to enzymes or receptors. nih.gov

| Field | Compound Class | Example of Biological Activity | Relevance of Pyrazole Core |

|---|---|---|---|

| Agrochemical | Pyrazole Carboxamides | Insecticidal, Fungicidal researchgate.net | Core scaffold providing structural rigidity and influencing bioactivity. |

| Agrochemical | Substituted Phenylpyrazoles | Herbicidal nih.gov | Serves as a key building block for creating complex herbicidal molecules. |

| Agrochemical | Pyrazole Oxime Ethers | Acaricidal (e.g., Fenpyroximate) nih.gov | Essential component of the pharmacophore responsible for miticidal action. |

| Pharmaceutical | Pyrazolyl-ureas | Enzyme Inhibition nih.gov | Acts as a stable scaffold for designing molecules with specific therapeutic actions. |

| Pharmaceutical | Fused Pyrazole Systems | Anticancer, Anti-inflammatory mdpi.com | Forms the core of bicyclic and polycyclic systems with diverse pharmacological profiles. |

Development of Ligands for Coordination Chemistry

Beyond its use in bioactive compounds, the pyrazole structure is a cornerstone in the field of coordination chemistry. The two adjacent nitrogen atoms in the pyrazole ring can act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions. researchgate.net This property makes pyrazole derivatives, including this compound, excellent candidates for designing new ligands for metal complexes. nih.govresearchgate.net

Pyrazole-based ligands are known to form stable complexes with a wide variety of transition metals, leading to diverse coordination geometries and nuclearities. researchgate.net The substituent at the 3-position can be strategically modified to influence the electronic and steric properties of the resulting ligand. The chloromethyl group in this compound serves as a reactive handle to attach other coordinating groups. For example, it can be converted into amines, ethers, or other functionalities that can also bind to a metal center, thereby creating bidentate or polydentate ligands. These multidentate ligands are highly sought after as they form more stable metal complexes due to the chelate effect.

These coordination complexes have applications in various fields, including catalysis, materials science, and as models for bioinorganic systems. nih.govnih.gov For instance, pyrazole-containing ligands have been used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. mdpi.comekb.eg The ability to synthetically modify the pyrazole ligand allows for precise control over the final properties of the metal complex.

Theoretical and Computational Chemistry Studies of 3 Chloromethyl 1 Ethyl 1h Pyrazole

Computational chemistry provides powerful tools for investigating the molecular properties of 3-(chloromethyl)-1-ethyl-1H-pyrazole, offering insights that complement experimental data. eurasianjournals.com These theoretical methods allow for a detailed examination of the molecule's electronic structure, dynamic behavior, and reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(chloromethyl)-1-ethyl-1H-pyrazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals corresponding to the ethyl, chloromethyl, and pyrazole (B372694) ring protons are expected. The ethyl group would present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The chloromethyl (-CH₂Cl) protons would likely appear as a singlet, while the two protons on the pyrazole ring would appear as distinct signals, potentially as doublets, depending on their coupling constants.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct signals are anticipated: two for the ethyl group, three for the pyrazole ring carbons, and one for the chloromethyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

While specific, experimentally-derived spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar pyrazole structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on analogous pyrazole structures.

| Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl | -CH₂-CH₃ | 1.3 - 1.5 | Triplet |

| Ethyl | -CH₂-CH₃ | 4.0 - 4.3 | Quartet |

| Pyrazole Ring | C4-H | 6.0 - 6.5 | Doublet |

| Pyrazole Ring | C5-H | 7.3 - 7.6 | Doublet |

| Chloromethyl | -CH₂Cl | 4.6 - 4.9 | Singlet |

| Ethyl | -CH₂-C H₃ | 14 - 16 | N/A |

| Ethyl | -C H₂-CH₃ | 45 - 50 | N/A |

| Chloromethyl | -C H₂Cl | 40 - 45 | N/A |

| Pyrazole Ring | C3 | 148 - 152 | N/A |

| Pyrazole Ring | C4 | 105 - 110 | N/A |

| Pyrazole Ring | C5 | 130 - 135 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. The monoisotopic mass of the compound is 144.04543 Da. High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula C6H9ClN2.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, charged fragments. The presence of a chlorine atom is typically indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Predicted mass-to-charge ratios (m/z) for various adducts of the compound have been calculated. Common fragmentation pathways for pyrazoles can involve the cleavage of substituent groups or the rupture of the heterocyclic ring itself.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChemLite.

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.05271 |

| [M+Na]⁺ | 167.03465 |

| [M]⁺ | 144.04488 |

| [M-H]⁻ | 143.03815 |

Table 3: Plausible Fragmentation Pathways for this compound

| Fragment Lost | Structure of Detected Ion | Expected m/z of Ion |

| Cl• | [C₆H₉N₂]⁺ | 109 |

| C₂H₅• (ethyl radical) | [C₄H₄ClN₂]⁺ | 115 |

| CH₂Cl• (chloromethyl radical) | [C₅H₇N₂]⁺ | 95 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

C-H stretching: Aliphatic C-H bonds of the ethyl and chloromethyl groups typically absorb in the 2850-2960 cm⁻¹ region. The C-H bonds on the pyrazole ring are expected to absorb at slightly higher wavenumbers, around 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A characteristic absorption for the carbon-chlorine bond is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for this compound.

While no specific crystal structure for this compound is publicly available, studies on other pyrazole derivatives show that their solid-state packing is heavily influenced by substituents and the potential for hydrogen bonding. For 1H-pyrazoles, strong N-H···N hydrogen bonds often lead to the formation of supramolecular structures like dimers, trimers, or catemers (chains). Since this compound is N-substituted and lacks an N-H proton, its crystal packing would not be governed by this type of strong hydrogen bonding. Instead, weaker intermolecular forces, such as dipole-dipole interactions and potentially weak C-H···N or C-H···Cl hydrogen bonds, would dictate the crystal lattice structure.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for purification by column chromatography.

Column Chromatography: This is a standard preparative technique for purifying the compound from reaction mixtures and byproducts. Silica gel is commonly used as the stationary phase, with a non-polar/polar solvent mixture (e.g., hexanes and ethyl acetate) as the mobile phase.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for assessing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical technique for determining the purity of the compound. Depending on the column and mobile phase selected (e.g., reversed-phase or normal-phase), it can provide high-resolution separation and accurate quantification.

Q & A

What are the established synthetic methodologies for preparing 3-(chloromethyl)-1-ethyl-1H-pyrazole, and how can reaction conditions be optimized to improve yields?

Answer:

The compound is synthesized via nucleophilic substitution, exemplified by refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile (3 hours, K₂CO₃ catalyst), yielding 82% after silica gel chromatography . Optimization involves:

- Stoichiometry: Excess K₂CO₃ (0.02 mol vs. 0.0024 mol substrate) ensures complete deprotonation.

- Purification: TLC monitoring and column chromatography (ethyl acetate eluent) eliminate byproducts.

- Crystallization: Slow evaporation of ethyl acetate solutions produces X-ray-quality crystals for structural validation .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H NMR (400 MHz, DMSO-d₆): Ethyl group protons resonate at δ 1.44–1.48 ppm (CH₃) and δ 4.18–4.21 ppm (OCH₂), while pyrazole ring protons appear at δ 6.62–6.73 ppm .

- X-ray Crystallography: Reveals dihedral angles (e.g., 6.97° between pyrazole and phenyl rings) and intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice . Bond lengths (C–Cl: 1.73 Å) and angles confirm geometric fidelity .

How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

Answer:

Contradictions in NMR or ESIMS data may arise from:

- Solvent Effects: DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH peaks at δ 13.38 ppm in DMSO ).

- Tautomerism: Pyrazole ring protonation states alter chemical shifts. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Validation: Cross-check HRMS (e.g., ESIMS m/z 450.2 [M+1] ) with X-ray data for definitive confirmation .

What computational strategies are employed to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations: B3LYP/6-31G* models identify the chloromethyl group as the electrophilic site, with Fukui indices (ƒ⁻ > 0.1) highlighting nucleophilic attack susceptibility .

- Molecular Electrostatic Potential (MEP): Maps show electron-deficient regions at the Cl atom, guiding SN2 or SN1 pathway selection.

- QSAR Models: Correlate substituent electronic effects (e.g., –CF₃) with reaction rates for derivative design .

What methodologies are used to evaluate the biological activity of this compound derivatives, and how can inactive leads be optimized?

Answer:

- In Vitro Assays: MTT cytotoxicity screening (e.g., inactive pyrazole derivatives in ) identifies baseline activity.

- SAR Studies: Introduce electron-withdrawing groups (–CF₃) at position 3 to enhance bioactivity .

- Backbone Modification: Replace the ethyl group with bulkier tert-butyl or aryl substituents to improve target binding (e.g., anticancer leads in ).

How do solvent polarity and catalyst selection influence the efficiency of coupling reactions involving this compound?

Answer:

- Solvent Effects: Polar aprotic solvents (acetonitrile, DMF) enhance SN2 reactivity, while THF favors Pd-catalyzed couplings.

- Catalysts: K₂CO₃ in acetonitrile achieves 82% alkylation yield , whereas Pd(OAc)₂/XPhos enables Suzuki-Miyaura arylations (70–85% efficiency) .

- Ligand Design: Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination in Heck reactions .

What crystallographic parameters are critical for resolving structural ambiguities in pyrazole derivatives?

Answer:

- Dihedral Angles: Measure ring planarity (e.g., 79.25° between pyrazole and substituents in ).

- Hydrogen Bonding: Intermolecular C–H⋯O interactions (2.8–3.0 Å) stabilize packing .

- Displacement Parameters: Anisotropic refinement of Cl and N atoms validates thermal motion models .

How can researchers mitigate synthetic challenges in scaling up this compound production?

Answer:

- Batch vs. Flow Chemistry: Continuous flow systems improve heat dissipation and reproducibility for exothermic reactions.

- Catalyst Recycling: Immobilized K₂CO₃ on silica reduces waste in alkylation steps .

- Green Solvents: Replace acetonitrile with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.